Elevated Lipophilicity (LogP) vs. the Des-4-ethyl and 4-Methyl Analogs
The target compound exhibits a measured LogP of 2.34, which is significantly higher than that of the demethylated analog Ethyl 2-isopropylpyrimidine-5-carboxylate (LogP 1.78) and the 4-methyl analog Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate (LogP 2.09) . This 0.56 unit increase in LogP over the des-ethyl variant represents a more than 3.6-fold higher lipophilicity, which can substantially improve passive membrane permeability in cell-based assays.
| Evidence Dimension | Calculated Partition Coefficient (LogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | LogP = 2.34 (Chemsrc) / 3.00 (Fluorochem; calculated method) |
| Comparator Or Baseline | Ethyl 2-isopropyl-4-methylpyrimidine-5-carboxylate (CAS 887409-83-8): LogP = 2.09; Ethyl 2-isopropylpyrimidine-5-carboxylate (CAS 954226-53-0): LogP = 1.78 |
| Quantified Difference | LogP increase of 0.25 vs. the 4-methyl analog and 0.56 vs. the des-4-ethyl analog, representing a 1.8-fold and 3.6-fold increase in lipophilicity, respectively. |
| Conditions | Calculated LogP (XLogP3) values sourced from Chemsrc chemical database entries. |
Why This Matters
For a synthetic intermediate, a higher LogP indicates that derived drug-like molecules may possess inherently better passive permeability, a crucial starting point for optimizing oral bioavailability.
